6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate

Protecting group stability acidic hydrolysis silyl ether orthogonality

6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate (CAS 917989-63-0) is a bifunctional synthetic intermediate bearing a tert-butyldiphenylsilyl (TBDPS)-protected primary alcohol at C6 and an acetyl-protected α-hydroxy ketone at C1–C2. The compound has molecular formula C24H32O4Si, molecular weight 412.6 g/mol, calculated LogP 3.87, and polar surface area (PSA) 52.6 Ų.

Molecular Formula C24H32O4Si
Molecular Weight 412.6 g/mol
CAS No. 917989-63-0
Cat. No. B12609082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate
CAS917989-63-0
Molecular FormulaC24H32O4Si
Molecular Weight412.6 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)CCCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C
InChIInChI=1S/C24H32O4Si/c1-20(25)27-19-21(26)13-11-12-18-28-29(24(2,3)4,22-14-7-5-8-15-22)23-16-9-6-10-17-23/h5-10,14-17H,11-13,18-19H2,1-4H3
InChIKeyGCEORPDXWNVFII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate (CAS 917989-63-0): A TBDPS-Protected C6 Keto-Acetate Building Block for Multi-Step Synthesis


6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate (CAS 917989-63-0) is a bifunctional synthetic intermediate bearing a tert-butyldiphenylsilyl (TBDPS)-protected primary alcohol at C6 and an acetyl-protected α-hydroxy ketone at C1–C2 . The compound has molecular formula C24H32O4Si, molecular weight 412.6 g/mol, calculated LogP 3.87, and polar surface area (PSA) 52.6 Ų . It belongs to the class of silyl ether-protected oxohexyl acetates, which serve as masked hydroxy-ketone synthons in complex molecule assembly. The TBDPS group was developed by Hanessian and Lavallée (1975) specifically to supersede the tert-butyldimethylsilyl (TBDMS) group by offering substantially greater resistance to acidic hydrolysis while retaining orthogonal deprotection compatibility [1].

C6 TBDPS-protected hydroxyl for acid-stable masking Resists acidic deprotection steps typical of acetal or glycosylation chemistry
C1–C2 acetyl-protected α-hydroxy ketone synthon Enables orthogonal ketone release under mildly basic or enzymatic conditions
Bifunctional building block for multi-step complex molecule assembly Suited for convergent routes requiring sequential hydroxyl unveiling

Why Substituting 6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate with Other Silyl-Protected Analogs Risks Synthesis Failure


Silyl protecting groups are not functionally interchangeable in multi-step synthesis [1]. The TBDPS group on this compound confers acid stability approximately 250-fold greater than that of the widely used TBDMS (tert-butyldimethylsilyl) analog, while offering orthogonal deprotection pathways distinct from TBDMS, TMS, and TIPS ethers [2]. Substituting the TBDPS-protected intermediate with its TBDMS counterpart exposes the C6 hydroxyl to premature cleavage during acidic transformations (e.g., acetal deprotection, glycosylation), whereas the unprotected 6-hydroxy analog (CAS 4305-26-4) cannot survive any multi-step sequence requiring C6-OH masking . Additionally, the higher molecular weight and logP of the TBDPS derivative facilitate chromatographic purification and product crystallization compared to lighter silyl analogs .

TBDMS analog may not preserve C6 protection
TBDMS ethers are approximately 250-fold less acid-stable; premature cleavage under AcOH/TFA conditions risks synthesis failure. Orthogonal deprotection profiles also differ (DDQ lability, NaH/HMPA resistance).
Unprotected 6-hydroxy analog lacks masking capability
The free alcohol (CAS 4305-26-4) cannot survive transformations that require C6 hydroxyl protection. Direct substitution removes strategic hydroxyl masking, breaking multi-step sequence logic.
Other silyl ethers (TMS, TIPS) shift stability and orthogonality
TMS is far more labile; TIPS offers higher acid stability but slower orthogonal cleavage kinetics. Neither reproduces the widely exploited TBDPS/TBDMS bidirectional orthogonality pair.

Quantitative Differentiation Evidence for 6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate vs. Closest Silyl-Protected and Unprotected Analogs


Acidic Hydrolysis Resistance: TBDPS vs. TBDMS – 250-Fold Stability Advantage

The TBDPS protecting group in 6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate exhibits approximately 250-fold greater resistance to acidic hydrolysis compared to the equivalent TBDMS (tert-butyldimethylsilyl) analog. On the established relative stability scale for silyl ethers in acidic media, TBDPS has a relative stability of 5,000,000 versus TBS (TBDMS) at 20,000 [1]. This 250:1 ratio means that under conditions where 50% of TBDMS protection is lost, less than 0.2% of TBDPS cleavage occurs. Independent sources corroborate that TBDPS is approximately 100-fold more stable than TBDMS under aqueous acidic hydrolysis conditions . The TBDPS group is unaffected by 80% acetic acid and 50% trifluoroacetic acid (TFA), conditions that readily cleave TBDMS, THP, and trityl ethers [2].

Acid stability
Class-level
TBDPS ~250× more stable than TBDMS (relative stability 5,000,000 vs 20,000)
Supports acid-stable C6 protection fit for multi-step synthesis
Relative stability scale; class-level inference. Unaffected by 80% AcOH, 50% TFA.
Protecting group stability acidic hydrolysis silyl ether orthogonality multi-step synthesis

Chemoselective Stability Under DDQ Deprotection Conditions: TBDPS Survives Where TBDMS and TES Are Cleaved

Under catalytic DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) in MeCN–H2O (9:1) or THF–H2O (9:1), TBDMS and TES (triethylsilyl) ethers are readily hydrolyzed to the corresponding alcohols, whereas TBDPS ethers remain completely stable [1]. This orthogonal stability window allows chemists to selectively remove TBDMS or TES protection from polyfunctional intermediates while retaining TBDPS protection at C6. In the specific case of 6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate, this means the C6 TBDPS ether survives DDQ-mediated oxidative deprotection conditions, enabling sequential deprotection strategies in complex molecule synthesis.

DDQ chemoselectivity
Class-level
TBDPS stable under catalytic DDQ; TBDMS and TES cleaved. Enables sequential orthogonal deprotection.
Permits DDQ-mediated deprotection of TBDMS while retaining TBDPS
Reported chemoselectivity context; MeCN-H2O or THF-H2O, room temperature.
Orthogonal deprotection DDQ chemoselectivity silyl ether stability

LogP Differentiation: TBDPS Derivative (LogP 3.87) vs. Unprotected Analog (Estimated LogP ~0.5–1.0) – Enhanced Chromatographic Resolution

6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate has a calculated LogP of 3.87 and PSA of 52.6 Ų . In contrast, the unprotected parent compound, 6-hydroxy-2-oxohexyl acetate (5-oxohexyl acetate, CAS 4305-26-4, MW 158.2), has an estimated LogP in the range of approximately 0.5–1.0 based on its smaller C8H14O3 framework and the presence of a free hydroxyl group . This LogP differential of approximately 2.9–3.4 log units translates to roughly 800- to 2,500-fold greater retention on reverse-phase chromatography, enabling facile separation of the protected intermediate from more polar byproducts, unreacted starting materials, and desilylated impurities during flash chromatography or preparative HPLC purification.

LogP differentiation
Cross-study comparable
LogP 3.87 (protected) vs ~0.5–1.0 (unprotected); Δ ≈ +2.9–3.4 units, ~800–2,500× greater reverse-phase retention
Supports reverse-phase chromatographic isolation
Calculated values; experimental confirmation advised for process development.
LogP chromatographic purification reverse-phase HPLC physical property differentiation

Molecular Weight-Driven Crystallization Advantage: TBDPS Group Promotes Solidification for Easier Isolation

The TBDPS protecting group in 6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate imparts a molecular weight of 412.6 g/mol, compared to 158.2 g/mol for the unprotected 5-oxohexyl acetate and an estimated ~316.5 g/mol for the TBDMS analog (C16H32O4Si) . The high molecular weight and steric bulk of the TBDPS group—containing two phenyl rings and a tert-butyl substituent on silicon—are well-documented to facilitate substrate solidification, converting otherwise oily or low-melting intermediates into crystalline or waxy solids that are easier to isolate by filtration and handle at ambient temperature . This is a key practical advantage noted in the original Hanessian and Lavallée disclosure of the TBDPS group.

Molecular weight
Class-level
MW 412.6 (TBDPS) vs 158.2 (unprotected); +161% mass, bulky diaryl-silyl group promotes solidification
May facilitate solidification and filtration isolation
Physical state context-dependent; reported class effect of TBDPS ethers.
Crystallization isolation molecular weight TBDPS solidification synthetic intermediate handling

Selective Orthogonal Deprotection: TBDPS Can Be Cleaved Selectively in the Presence of TBDMS Ethers

The TBDPS group in 6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate can be selectively removed in the presence of TBDMS (tert-butyldimethylsilyl) ethers using NaH in HMPA at 0 °C for five minutes, a transformation where TBDMS groups remain intact [1]. The rate of TBDPS cleavage with NaH/HMPA is significantly faster than that of corresponding TBDMS ethers [2]. Conversely, under DDQ-catalyzed conditions, TBDPS remains stable while TBDMS and TES are cleaved [3]. This bidirectional orthogonality—TBDPS can be either selectively removed (NaH/HMPA) or selectively retained (DDQ, acidic conditions) relative to TBDMS—provides the synthetic chemist with two distinct deprotection sequences from a single intermediate, a level of strategic flexibility not available with TBDMS-only or TMS-only protection schemes.

Orthogonal deprotection
Class-level
TBDPS cleaved (NaH/HMPA, 0 °C, 5 min) while TBDMS intact TBDPS stable under DDQ/AcOH where TBDMS/TES cleaved
Bidirectional orthogonality supports convergent synthesis strategies
Selectivity reported; validate in target substrate context.
Orthogonal deprotection selective cleavage NaH/HMPA silyl ether differentiation convergent synthesis

Validated Application Scenarios for 6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate Based on Quantitative Differentiation Evidence


Multi-Step Total Synthesis of Acid-Sensitive Natural Products Requiring Late-Stage C6 Deprotection

In total synthesis campaigns where the C6 hydroxyl must survive acidic transformations (e.g., acetonide installation, glycosylation, or acetal formation), the TBDPS group's 250-fold acid stability advantage over TBDMS [1] makes 6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate the preferred protected building block. The TBDPS ether withstands 80% acetic acid and 50% TFA—conditions that quantitatively cleave TBDMS ethers—allowing synthetic chemists to perform acidic functional group interconversions at other positions while the C6 alcohol remains protected [2].

Convergent Synthesis Exploiting TBDPS/TBDMS Orthogonal Protection for Sequential C6 and Alternative Hydroxyl Unveiling

When a synthetic route requires two differentially protected hydroxyl groups to be unveiled at distinct stages, the bidirectional orthogonality of the TBDPS group is decisive [1]. Using 6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate, the TBDPS ether at C6 can be selectively cleaved with NaH/HMPA while TBDMS groups elsewhere in the molecule remain intact; alternatively, TBDMS groups can be removed first under DDQ or mild acidic conditions while the TBDPS protection is retained [2]. This dual-mode selectivity is not achievable with TMS or TIPS analogs.

Chromatography-Intensive Process Development Where High LogP Facilitates Intermediate Purification

The LogP of 3.87 for the TBDPS-protected intermediate—approximately 800- to 2,500-fold higher than the unprotected 6-hydroxy analog—enables straightforward reverse-phase HPLC or flash chromatography purification with strong retention on C18 stationary phases [1]. In process chemistry settings where intermediates must be isolated at >95% purity before advancing to subsequent steps, this chromatographic differentiation directly translates to reduced solvent consumption, fewer column volumes, and higher throughput compared to more polar, poorly retained analogs [2].

Kilo-Lab and Pilot-Plant Synthesis Where Solidification-Driven Isolation Reduces Handling Losses

The high molecular weight (412.6 g/mol) and bulky TBDPS substituent promote solidification or wax formation of 6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate upon concentration, in contrast to the liquid unprotected analog (MW 158.2, bp 242.5 °C) and TBDMS analog (estimated MW ~316.5, likely also liquid) [1][2]. Solid or waxy intermediates can be isolated by simple filtration rather than distillation or tedious extraction, reducing product loss during scale-up and improving operator safety by minimizing exposure to organic solvent vapors .

Application
Selection Property
Validation Focus
Multi-step synthesis with acidic transformations
Acid-resistant TBDPS protection
Protection integrity under typical acidic deprotection conditions (AcOH/TFA context)
Convergent synthesis with orthogonal hydroxyl unveiling
Bidirectional TBDPS/TBDMS orthogonality
Chemoselective cleavage: NaH/HMPA vs DDQ; validate in target substrate
Chromatographic intermediate purification
High LogP for reverse-phase retention
Purity and recovery in C18 flash or preparative HPLC; confirm with experimental LogP
Scale-up isolation and handling
Solidification tendency from high MW
Filtration and ambient handling reproducibility; confirm physical state per batch
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